N-(3-Chlorophenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide
Description
N-(3-Chlorophenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a chromeno[2,3-d]pyrimidine derivative characterized by a fused tricyclic core, a methoxy substituent at position 9, a phenyl group at position 2, and a sulfanyl acetamide moiety linked to a 3-chlorophenyl group. Its synthesis likely involves multi-step reactions, including cyclocondensation and sulfanyl group introduction, as seen in related compounds (e.g., chromeno[2,3-d]pyrimidin-4-one derivatives in ) .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3S/c1-32-21-12-5-9-17-13-20-25(33-23(17)21)29-24(16-7-3-2-4-8-16)30-26(20)34-15-22(31)28-19-11-6-10-18(27)14-19/h2-12,14H,13,15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEVYYARTBFOEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Chlorophenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound notable for its potential biological activities. This article delves into its structure, synthesis, and various biological activities, including antitumor and antimicrobial effects.
Compound Structure and Properties
The compound features a unique combination of chromene and pyrimidine structures, enhanced by a sulfanyl group. The presence of methoxy groups increases its solubility and bioavailability, making it a candidate for various pharmacological applications.
Structural Formula
The molecular formula of this compound is with a molecular weight of approximately 396.50 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The following table summarizes key findings related to the biological activities of this compound and its analogs:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antitumor, Antimicrobial | Induces apoptosis in cancer cells; inhibits bacterial growth |
| 6-Amino-5-(4-chlorophenyl)-4-phenyl-pyrano[2,3-d]pyrimidine | Antimicrobial | Disrupts bacterial cell wall synthesis |
| 7-Amino-5-(4-methoxyphenyl)-4-thioxo-pyrimidine | Antitumor | Induces oxidative stress leading to cell death |
| 9-Methoxychromene derivatives | Anticancer | Inhibits cell proliferation via apoptosis |
Antitumor Activity
Recent studies have focused on the antitumor potential of this compound. In vitro assays demonstrate that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of apoptotic pathways and the generation of reactive oxygen species (ROS), which contribute to cellular stress and subsequent cell death.
Case Study: Cytotoxicity in Cancer Cells
A study evaluating the cytotoxic effects of this compound on human breast adenocarcinoma (MCF-7) cells revealed an IC50 value indicating significant potency against tumor growth. The compound was shown to alter the expression of key proteins involved in cell cycle regulation and apoptosis.
Antimicrobial Activity
In addition to its antitumor properties, this compound exhibits antimicrobial activity against various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Research Findings
- Inhibition Studies : In vitro studies have demonstrated that at concentrations as low as 10 µM, the compound can significantly inhibit the growth of Gram-positive and Gram-negative bacteria.
- Mechanistic Insights : Further research suggests that the sulfanyl group plays a crucial role in enhancing the compound's reactivity towards microbial targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
The chromeno[2,3-d]pyrimidine core distinguishes the target compound from analogs with alternative fused-ring systems:
- Benzothieno[2,3-d]pyrimidine Derivatives (e.g., ): Replacing the chromene oxygen with a sulfur atom increases lipophilicity (higher LogP) and may alter metabolic stability .
Table 1: Core Structure Comparison
*Estimated from analogous structures ().
†Higher LogP due to sulfur and hexahydro modifications.
Substituent Effects
- 9-Methyl () or 9-Ethoxy (): Methyl decreases polarity, while ethoxy extends hydrophobic interactions. Methoxy balances polarity and bulk .
- Chlorophenyl Position :
Table 2: Substituent Impact on Bioactivity
*From : Oxadiazole analogs show acetylcholinesterase (AChE) inhibition.
Physicochemical and Structural Insights
- Molecular Weight : ~488 g/mol (similar to ’s 488.0 g/mol), within the acceptable range for oral bioavailability .
- Hydrogen Bonding: The sulfanyl acetamide moiety (N–H, C=O) and methoxy oxygen provide hydrogen-bond donors/acceptors, critical for target engagement .
- Crystallography : Structures of related compounds (e.g., ) were refined using SHELXL, ensuring accurate bond-length and angle data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
